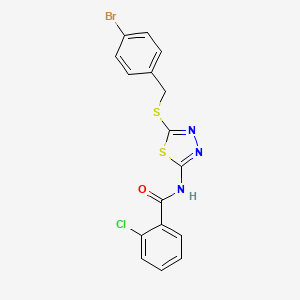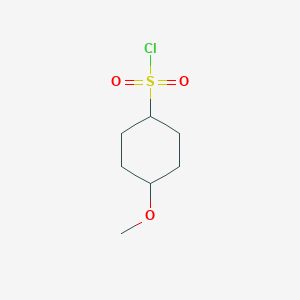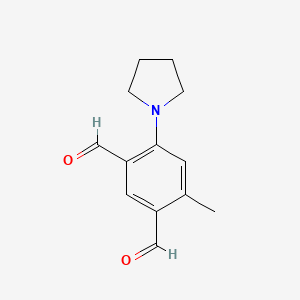![molecular formula C20H20N4O3S B2838411 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-60-0](/img/structure/B2838411.png)
2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a Paal-Knorr synthesis, the thiazole ring might be formed using a Hantzsch thiazole synthesis, and the triazole ring might be formed using a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiazole, and triazole rings would contribute to the rigidity of the molecule, while the morpholino and p-tolyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could make the compound reactive towards electrophiles. Additionally, the presence of the morpholino group could make the compound susceptible to reactions involving the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Antimicrobial Activities
Research conducted by Başoğlu et al. (2013) involved the synthesis of azole derivatives, including 1,2,4-triazole compounds, which were subsequently converted into Mannich bases using secondary amines such as morpholine. These compounds, including variants synthesized from furan-2-carbohydrazide, were characterized and screened for their antimicrobial activities, demonstrating effectiveness against tested microorganisms (Başoğlu et al., 2013).
Synthesis and Characterization
Sun et al. (2021) detailed the synthesis, crystal structure, and vibrational properties of a compound synthesized from furan-2-ylmethyl and thiomorpholinomethyl groups, further analyzed using DFT studies. This research highlights the structural analysis and potential applications of similarly structured compounds in various scientific domains (Sun et al., 2021).
Heterocyclic Compound Synthesis
Abdelhamid et al. (2019) explored the synthesis of heterocyclic compounds with antimicrobial activity, starting from pyrazoline and utilizing hydrazonoyl halides as precursors. The synthesized compounds, including thiazole and thiadiazole derivatives, showed promising antimicrobial properties, underscoring the potential of these heterocycles in medicinal chemistry applications (Abdelhamid et al., 2019).
Electrochromic Properties
Akpinar et al. (2013) investigated thiazolo[5,4-d]thiazole-containing copolymers for their electrochemical and electrochromic properties. The study demonstrates the potential applications of such compounds in electrochromic devices, emphasizing the importance of structural variations on the optical and electronic properties of the materials (Akpinar et al., 2013).
Biological Activity
Compounds containing thiazolo and triazolo moieties have been synthesized and evaluated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. These studies indicate the broad potential of such compounds in drug development and other scientific applications (Helal et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-6-14(7-5-13)16(23-8-11-26-12-9-23)17-19(25)24-20(28-17)21-18(22-24)15-3-2-10-27-15/h2-7,10,16,25H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYQNPFGQDBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2838328.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)
![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)
![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)
![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)